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Compound of Interest

(8R)-3-hydroxy-3-phenylpropanoic
Compound Name:

acid
CAS No.: 2768-42-5
Cat. No.: B1238315

Get Quote

Executive Summary

3-Hydroxy-3-phenylpropanoic acid (CAS 3480-87-3), also known as

-hydroxydihydrocinnamic acid, is a critical chiral building block in pharmaceutical synthesis. It
serves as a direct precursor for selective serotonin reuptake inhibitors (SSRIs) such as
Dapoxetine and Fluoxetine, as well as various

-lactam antibiotics.

This guide provides a definitive physicochemical profile of the compound, synthesizing
thermodynamic constants, solubility parameters, and resolution protocols. Unlike generic data
sheets, this document focuses on the causality between these properties and their
experimental applications, offering a self-validating workflow for isolation and enantiomeric
purification.
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Molecular Architecture & Stereochemistry

The molecule features a phenyl ring conjugated to a 3-hydroxy-propanoic acid tail.[1][2][3][4][5]
[6] The C3 carbon is a stereogenic center, resulting in two enantiomers: (

) and (

). The presence of both a carboxylic acid and a secondary hydroxyl group creates a dual-
hydrogen-bonding motif, significantly influencing its solid-state packing and solubility.

Structural Visualization

The following diagram illustrates the connectivity and the chiral center responsible for the

compound's optical activity.

Molecular Structure
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Figure 1: Functional domain analysis of 3-hydroxy-3-phenylpropanoic acid.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.
Note the distinction between the racemate and pure enantiomers, as their lattice energies (and

thus melting points) differ.

Table 1: Thermodynamic & Physical Constants
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Property Value Context/Notes
Molecular Formula MW: 166.17 g/mol
CAS Number 3480-87-3 Racemic mixture
Melting Point (Racemate) 115-118°C Crystalline solid [1]
Pure (
. . . ) or (
Melting Point (Enantiomer) 120 -125°C
) forms often pack more
efficiently
Boiling Point ~329 °C At 760 mmHg (Predicted)
Density 1.262 g/cm? Solid state density [1]
) Carboxylic acid proton at 25°C
pKa (Acid) 4.40
[1]
Moderate lipophilicity;
logP (Octanol/Water) ~1.1 ]
extractable into EtOAc/DCM
Appearance White crystalline powder Hygroscopic tendency

Solubility & Solution Chemistry

Understanding the solubility profile is essential for extraction and recrystallization. The
compound exhibits "amphiphilic-like" behavior due to the balance between the hydrophobic
phenyl ring and the hydrophilic hydroxy-acid tail.

o Water: Moderate solubility. Solubility increases significantly at pH > 5.0 due to ionization of
the carboxylic acid (formation of the carboxylate salt).

» Organic Solvents: Highly soluble in Ethanol, Methanol, Ethyl Acetate, and THF.
e Non-polar Solvents: Low solubility in Hexane and Heptane.

Experimental Implication: To purify crude material, a mixed-solvent recrystallization system is
recommended. Dissolve the compound in hot Ethyl Acetate (good solubility), then slowly add
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Hexane (anti-solvent) until turbidity persists. Cool slowly to 4°C to induce crystallization.

Stereochemical Resolution & Characterization

For drug development, obtaining the enantiopure form is often required. Two primary methods
are validated: Enzymatic Kinetic Resolution and Diastereomeric Salt Crystallization.

Method A: Enzymatic Kinetic Resolution (Green
Chemistry)

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively esterify one
enantiomer.

Protocol:

Substrate Preparation: Dissolve racemic 3-hydroxy-3-phenylpropanoic acid in dry toluene.
e Acyl Donor: Add vinyl acetate (3-5 equivalents).

o Catalyst: Add immobilized CAL-B (Novozyme 435).

 Incubation: Shake at 40°C for 24-48 hours.

o Workup: Filter off the enzyme. The (

)-enantiomer is typically acetylated to the ester, while the (
)-enantiomer remains as the free acid (or vice versa depending on specific conditions).

o Separation: Partition between saturated

and Ethyl Acetate. The free acid stays in the aqueous layer; the ester moves to the organic
layer.

Method B: Diastereomeric Salt Crystallization

This classical method uses a chiral amine to form a salt that precipitates differentially.

Protocol:
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e Mix: Combine racemate with (

)-(-)-1-Phenylethylamine in Ethanol.

o Heat: Reflux until clear.

e Cool: Allow to cool slowly to room temperature. The less soluble diastereomeric salt will
crystallize.

 Liberation: Filter the crystals and treat with dilute

to liberate the enantiopure acid.

Resolution Workflow Diagram
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Figure 2: Enzymatic kinetic resolution workflow for enantiomer separation.

Analytical Fingerprinting

To verify identity and purity, compare experimental data against these standard spectral
markers.

Nuclear Magnetic Resonance (NMR)[7]
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e Solvent:

or

e 1H NMR (400 MHz,

ppm):

[¢]

7.20 — 7.45 (m, 5H): Aromatic protons (Phenyl group).

[e]

5.15 (dd, 1H): CH-OH (Benzylic proton). The chemical shift indicates the electron-
withdrawing effect of the OH and Phenyl ring.

o 2.65— 2.85 (m, 2H):

-COOH (Methylene protons). Diastereotopic splitting may be observed due to the adjacent
chiral center.

o ~12.0 (br s, 1H): COOH (Carboxylic acid proton).

Infrared Spectroscopy (IR)[5]

e 3400 — 3200 cm~*: Broad O-H stretch (Alcohol and Acid H-bonding).
e 1705 - 1720 cm~1: Strong C=0 stretch (Carboxylic acid dimer).

e 1600, 1495 cm~1: C=C aromatic ring stretches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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